N-(2-Iodophenyl)cyclohexanecarboxamide
Description
Properties
Molecular Formula |
C13H16INO |
|---|---|
Molecular Weight |
329.18 g/mol |
IUPAC Name |
N-(2-iodophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C13H16INO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16) |
InChI Key |
HDDBABBSSSBBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Scientific Research Applications
N-(2-Iodophenyl)cyclohexanecarboxamide is a compound that has garnered attention for its potential applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the applications of this compound, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, including receptors involved in pain and inflammation pathways.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer. In vitro assays have demonstrated IC50 values in the low micromolar range, indicating significant potency against these cell lines.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models of arthritis.
Neuroscience Research
The compound's potential neuropharmacological effects have also been explored:
- Serotonergic Modulation : Studies suggest that this compound may influence serotonergic pathways, which are critical in mood regulation and anxiety disorders. Animal studies have shown alterations in serotonin receptor activity following administration of the compound.
Synthetic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it useful for developing new derivatives with enhanced biological activities.
Case Study 1: Antitumor Efficacy
A study assessed the antitumor efficacy of this compound on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 75 |
| 10 | 50 |
| 20 | 30 |
The IC50 value was determined to be approximately 8 µM, demonstrating significant cytotoxicity.
Case Study 2: Anti-inflammatory Effects
In an induced arthritis model, administration of this compound resulted in marked reductions in paw swelling and inflammatory markers compared to control groups:
| Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 15 | 250 |
| Compound Treatment | 8 | 100 |
Histological analysis revealed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
N-(2-Iodophenyl) Derivatives with Varied Acyl Groups
Several N-(2-iodophenyl)carboxamides, differing in the acyl substituent, have been synthesized and characterized (Table 1). Key findings include:
Cyclohexanecarboxamide Derivatives with Different Aromatic Substituents
Variations in the aromatic ring substituents significantly alter physicochemical properties:
- N-(3-Chlorophenyl)cyclohexanecarboxamide (C₁₃H₁₆ClNO): Molecular weight: 237.727 g/mol. Exhibits a planar cyclohexane ring conformation, contrasting with the chair conformation observed in thiourea derivatives like H2L9 .
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide :
N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9) :
Alkyl-Substituted Cyclohexanecarboxamides
Alkyl chains influence solubility and crystallinity:
Q & A
Q. What are the standard synthetic routes for N-(2-Iodophenyl)cyclohexanecarboxamide?
this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting cyclohexanecarbonyl chloride with 2-iodoaniline in the presence of triethylamine (Et3N) and tetrahydrofuran (THF). This yields the target compound with a reported efficiency of 74% after purification by column chromatography . Cyclohexanecarbonyl chloride itself is synthesized from cyclohexanecarboxylic acid and thionyl chloride (SOCl2), a precursor widely used in thiourea derivatives with antimicrobial activity .
Q. How is this compound characterized structurally?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. Key <sup>1</sup>H NMR signals include aromatic protons (δ 7.3–7.8 ppm) from the iodophenyl group and cyclohexane protons (δ 1.2–2.1 ppm). <sup>13</sup>C NMR confirms the carbonyl carbon (δ ~175 ppm) and iodine-substituted aromatic carbons. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight and purity .
Q. What solvents and reaction conditions optimize its synthesis?
Anhydrous THF and Et3N are critical for minimizing side reactions (e.g., hydrolysis of the acyl chloride). Reactions are typically conducted at room temperature under nitrogen to prevent moisture ingress. Post-reaction, the product is isolated via aqueous workup (e.g., diluted HCl) and purified using gradient elution (e.g., hexane → 20% ethyl acetate/hexane) .
Advanced Research Questions
Q. How does this compound interact with biological targets?
Structural analogs, such as <sup>11</sup>C-WAY-100635, demonstrate affinity for serotonin receptors (5-HT1A), suggesting potential neuroimaging applications. Radiolabeled derivatives (e.g., <sup>18</sup>F-FCWAY) enable positron emission tomography (PET) studies of receptor density in neurological disorders . Computational docking studies could further elucidate binding interactions with specific receptor pockets.
Q. What strategies resolve contradictions in cytotoxicity data across derivatives?
Derivatives like N-(2-Iodophenyl)benzamide show higher cytotoxicity in WRL-68 fetal liver cells compared to cyclohexanecarboxamide analogs. Contradictions may arise from substituent effects on cellular uptake or metabolic stability. Systematic structure-activity relationship (SAR) studies, varying the carboxamide group and iodine position, can clarify these trends .
Q. How can its stability under physiological conditions be improved?
Stability challenges (e.g., deiodination or hydrolysis) are addressed via structural modifications. Introducing electron-withdrawing groups on the phenyl ring or replacing iodine with more stable radionuclides (e.g., <sup>18</sup>F) enhances in vivo stability, as seen in PET tracer development .
Q. What methodologies enable its application in receptor quantification studies?
Radiolabeling with <sup>11</sup>C or <sup>18</sup>F allows quantification of 5-HT1A receptors. For example, <sup>18</sup>F-Mefway, a fluorinated analog, exhibits high receptor specificity and low nonspecific binding in human studies. Competitive binding assays and autoradiography validate target engagement .
Methodological Considerations
-
Synthetic Optimization Table
-
Analytical Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
